molecular formula C15H16N4O4 B2993246 (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone CAS No. 1286705-98-3

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone

Cat. No.: B2993246
CAS No.: 1286705-98-3
M. Wt: 316.317
InChI Key: MSYUFUKHLKRLDY-UHFFFAOYSA-N
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Description

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

  • Furan-2-carbonyl chloride: reacting with piperazine to form the piperazine-furan intermediate.

  • 6-Methoxypyridazin-3-yl chloride: reacting with the intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. This often requires the use of specialized reactors and controlled reaction conditions to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further utilized in research or industrial applications.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigating its biological activity and potential as a therapeutic agent.

  • Medicine: : Exploring its use in drug development and treatment of various diseases.

  • Industry: : Utilization in the production of advanced materials and chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes and cellular functions.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • Furan-2-carbonyl derivatives

  • Piperazine derivatives

  • Pyridazin-3-yl derivatives

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(6-methoxypyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-22-13-5-4-11(16-17-13)14(20)18-6-8-19(9-7-18)15(21)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYUFUKHLKRLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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